molecular formula C20H22N2O4S B12182909 N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B12182909
M. Wt: 386.5 g/mol
InChI Key: WKMLDAFVIURECA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and benzazepine derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the sulfanyl group.

    Amidation: reactions to form the acetamide linkage.

    Hydroxylation: to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The sulfanyl group can be reduced to a thiol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide would involve its interaction with specific molecular targets. These could include:

    Receptors: Binding to neurotransmitter receptors.

    Enzymes: Inhibition or activation of specific enzymes.

    Pathways: Modulation of signaling pathways involved in cell function.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine derivatives: Known for their psychoactive properties.

    Phenylacetamide derivatives: Used in various therapeutic applications.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-25-15-9-14(10-16(11-15)26-2)21-19(23)12-27-18-8-7-13-5-3-4-6-17(13)22-20(18)24/h3-6,9-11,18H,7-8,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

WKMLDAFVIURECA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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